molecular formula C13H17N3O2S B2448559 N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-methylthiophene-2-carboxamide CAS No. 2034300-92-8

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-methylthiophene-2-carboxamide

Cat. No.: B2448559
CAS No.: 2034300-92-8
M. Wt: 279.36
InChI Key: RRFJXQCXCOTLQV-UHFFFAOYSA-N
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Description

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-methylthiophene-2-carboxamide is a complex organic compound that features a pyrazole ring, an ethoxyethyl chain, and a methylthiophene carboxamide group

Mechanism of Action

Target of Action

The primary target of the compound, also known as N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-methylthiophene-2-carboxamide, is Succinate Dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in ATP production.

Mode of Action

The compound forms a strong hydrogen bond with SDH . This interaction can influence the enzyme’s activity, potentially altering energy production within the cell.

Pharmacokinetics

Similar compounds with a pyrazole ring structure are known to be highly soluble in water and other polar solvents , which could influence the compound’s bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-methylthiophene-2-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-methylthiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule .

Scientific Research Applications

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-methylthiophene-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, thiophene derivatives, and carboxamide-containing molecules. Examples include:

Uniqueness

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-methylthiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

4-methyl-N-[2-(2-pyrazol-1-ylethoxy)ethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-11-9-12(19-10-11)13(17)14-4-7-18-8-6-16-5-2-3-15-16/h2-3,5,9-10H,4,6-8H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFJXQCXCOTLQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCCOCCN2C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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